molecular formula C9H12N4O4 B7795061 6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 887577-87-9

6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B7795061
CAS No.: 887577-87-9
M. Wt: 240.22 g/mol
InChI Key: UABXNRLTTGADEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidinedione family. This compound is characterized by its unique structure, which includes an allylamino group at the 6th position, a nitro group at the 5th position, and two methyl groups at the 1st and 3rd positions. The pyrimidinedione core is a versatile scaffold in medicinal chemistry, known for its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of barbituric acid with allylamine and a nitrating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The allylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems, which are of interest in drug design.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols.

    Cyclization: Acid or base catalysts, elevated temperatures.

Major Products

    Reduction: 6-(amino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione.

    Substitution: Various substituted pyrimidinedione derivatives.

    Cyclization: Fused heterocyclic compounds.

Scientific Research Applications

6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can participate in redox reactions, generating reactive intermediates that can modify biological macromolecules. The allylamino group may enhance binding affinity to certain receptors or enzymes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the allylamino group, resulting in different biological activity.

    6-(methylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Contains a methylamino group instead of an allylamino group, affecting its reactivity and applications.

    6-(allylamino)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the nitro group, leading to different chemical properties and uses.

Uniqueness

6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both the allylamino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,3-dimethyl-5-nitro-6-(prop-2-enylamino)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O4/c1-4-5-10-7-6(13(16)17)8(14)12(3)9(15)11(7)2/h4,10H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABXNRLTTGADEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201153844
Record name 1,3-Dimethyl-5-nitro-6-(2-propen-1-ylamino)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887577-87-9
Record name 1,3-Dimethyl-5-nitro-6-(2-propen-1-ylamino)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887577-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-5-nitro-6-(2-propen-1-ylamino)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.